(1-Butyl)triethylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Butyl)triethylammonium bromide” is an important organic intermediate. It can be used in agrochemical, pharmaceutical, and dye stuff fields .

Molecular Structure Analysis

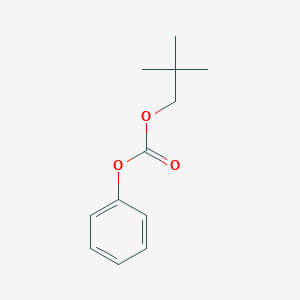

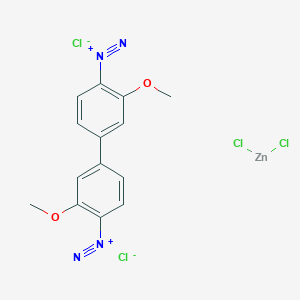

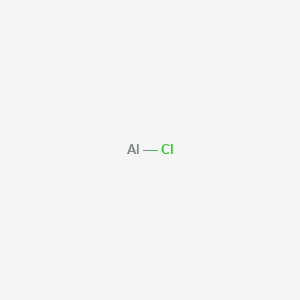

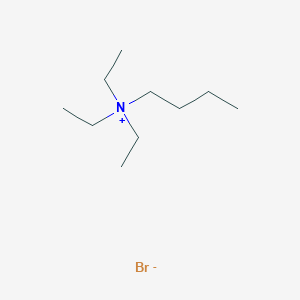

The molecular formula of “(1-Butyl)triethylammonium bromide” is C10H24NBr . The InChI Key is MPDDDPYHTMZBMG-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of alkyl halides with ammonia can lead to the formation of a series of amines, including primary, secondary, and tertiary amines . This could potentially apply to “(1-Butyl)triethylammonium bromide”, but specific reactions involving this compound are not detailed in the search results.

Physical And Chemical Properties Analysis

“(1-Butyl)triethylammonium bromide” appears as a white crystalline powder . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Agrochemical Applications

(1-Butyl)triethylammonium bromide can be used in the agrochemical field . It could be used in the synthesis of various agrochemicals, including pesticides, herbicides, and fertilizers. The compound’s properties may enhance the effectiveness of these products.

Pharmaceutical Applications

This compound also finds use in the pharmaceutical industry . It could be involved in the synthesis of various drugs and medicinal compounds. Its properties could potentially improve the efficacy of these medicinal compounds.

Dye Stuff Applications

(1-Butyl)triethylammonium bromide is used in the dye stuff field . It could be used in the production of various dyes and pigments. The compound’s properties may enhance the color intensity and durability of these dyes.

Organic Synthesis

As an organic intermediate, (1-Butyl)triethylammonium bromide plays a crucial role in organic synthesis . It could be used in the synthesis of a wide range of organic compounds.

Solubility Enhancement

The compound is soluble in water , which makes it useful in processes that require a water-soluble compound. It can help increase the solubility of other compounds in water.

Safety and Hazards

“(1-Butyl)triethylammonium bromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, keep the container tightly closed, avoid ingestion and inhalation, use with adequate ventilation, and wash clothing before reuse .

Mechanism of Action

Target of Action

This compound is an organic intermediate and is often used in chemical reactions .

Mode of Action

It is known that this compound can participate in various chemical reactions as an intermediate .

Biochemical Pathways

As an organic intermediate, it is likely involved in various chemical reactions .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability.

Result of Action

As an organic intermediate, it is primarily used in chemical reactions .

Action Environment

The action, efficacy, and stability of (1-Butyl)triethylammonium bromide can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity.

properties

IUPAC Name |

butyl(triethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFYPPCUDSCDPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CC)(CC)CC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471781 |

Source

|

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Butyl)triethylammonium bromide | |

CAS RN |

13028-69-8 |

Source

|

| Record name | (1-Butyl)triethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-triethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of butyltriethylammonium bromide in the synthesis of the twin-nest-shaped supramolecular cluster?

A1: In the synthesis described in the paper [], butyltriethylammonium bromide acts as a source of bulky cations. These cations are crucial for the formation and stabilization of the complex cluster anion [(Mo2O2S6Cu6I6)]4−. The large size and non-coordinating nature of the butyltriethylammonium cations likely contribute to the crystallization of the desired cluster compound by providing charge balance and facilitating crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.